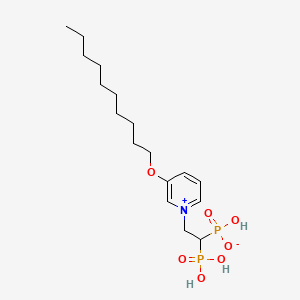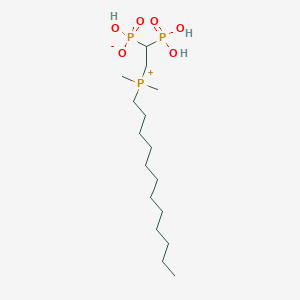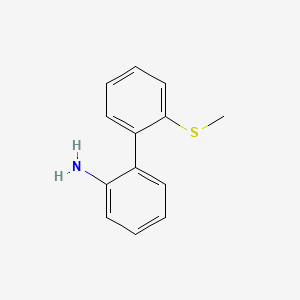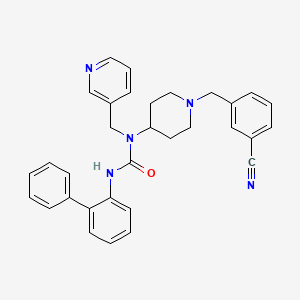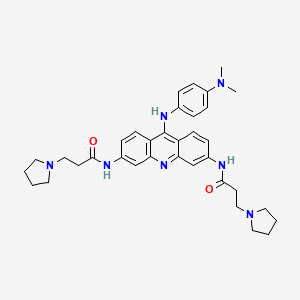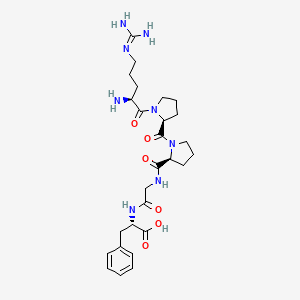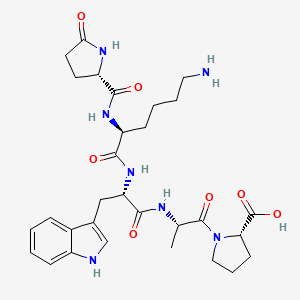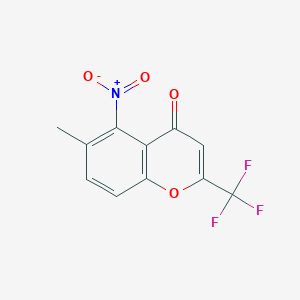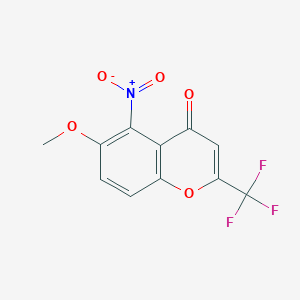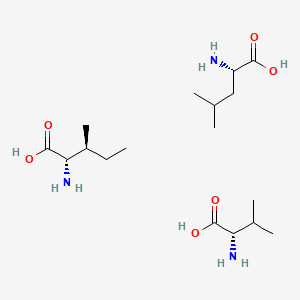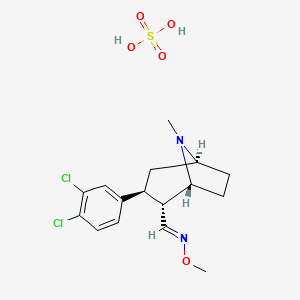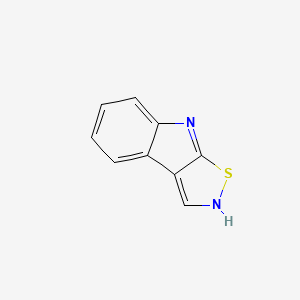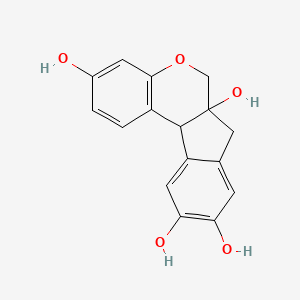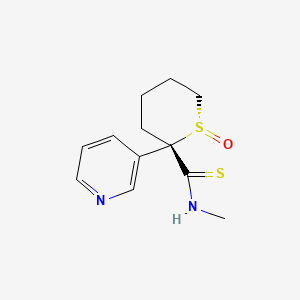
Aprikalim
Übersicht
Beschreibung
- Es aktiviert ATP-sensitive K+ (KATP)-Kanäle in Meerschweinchen-Ventrikelmyozyten. Diese Kanäle spielen eine entscheidende Rolle bei der Regulierung der zellulären Erregbarkeit, insbesondere im Herzgewebe .
- Die potenziellen therapeutischen Implikationen der Verbindung liegen in der Modulation der kardialen Erregbarkeit, obwohl weitere Forschung erforderlich ist .
Aprikalim: ist eine chemische Substanz, die als (KCO) klassifiziert wird.
Vorbereitungsmethoden
- Leider sind spezifische Synthesewege und Reaktionsbedingungen für Aprikalim nicht allgemein dokumentiert. Es ist wichtig zu beachten, dass es industrielle Produktionsmethoden gibt.
- Forscher haben sich in erster Linie auf seine pharmakologischen Eigenschaften konzentriert, anstatt auf seine Synthese.
Analyse Chemischer Reaktionen
- Die chemischen Reaktionen von Aprikalim beinhalten Wechselwirkungen mit KATP-Kanälen. Es reduziert die Empfindlichkeit dieser Kanäle gegenüber ATP, wodurch effektiv die Konzentration an ATP erhöht wird, die erforderlich ist, um die Kanalaktivität zu hemmen .
- Häufige Reagenzien und Bedingungen für seine Synthese bleiben aufgrund begrenzter verfügbarer Informationen unaufgeklärt.
Wissenschaftliche Forschungsanwendungen
Herz-Kreislauf-Forschung: Die Fähigkeit von Aprikalim, KATP-Kanäle zu aktivieren, deutet auf seine potenzielle Verwendung in Studien zur Herz-Kreislauf-Erkrankung hin .
Neuroprotektion: In einem Kaninchenmodell der Rückenmarksischämie schützt this compound vor Nervenschäden .
Weitere Anwendungen: Während weitere Forschung erforderlich ist, können die Auswirkungen von this compound über kardiovaskuläre und neuroprotektive Anwendungen hinausgehen.
Wirkmechanismus
- This compound übt seine Wirkung durch Aktivierung von KATP-Kanälen aus. Diese Kanäle regulieren den Kaliumionenfluss, was sich auf das Membranpotenzial und die Erregbarkeit der Zelle auswirkt.
- Die molekularen Zielstrukturen und Pfade, die an der Wirkung von this compound beteiligt sind, erfordern zusätzliche Untersuchungen.
Wirkmechanismus
- Aprikalim exerts its effects by activating KATP channels. These channels regulate potassium ion flow, impacting cell membrane potential and excitability.
- The molecular targets and pathways involved in this compound’s action require additional investigation.
Vergleich Mit ähnlichen Verbindungen
- Leider sind direkte Vergleiche mit ähnlichen Verbindungen in der Literatur rar.
- Forscher könnten verwandte KCOs und ihre einzigartigen Eigenschaften untersuchen, um Einblicke in die besonderen Merkmale von Aprikalim zu gewinnen.
Eigenschaften
CAS-Nummer |
89544-10-5 |
|---|---|
Molekularformel |
C12H16N2OS2 |
Molekulargewicht |
268.4 g/mol |
IUPAC-Name |
(2R)-N-methyl-1-oxo-2-pyridin-3-ylthiane-2-carbothioamide |
InChI |
InChI=1S/C12H16N2OS2/c1-13-11(16)12(6-2-3-8-17(12)15)10-5-4-7-14-9-10/h4-5,7,9H,2-3,6,8H2,1H3,(H,13,16)/t12-,17?/m1/s1 |
InChI-Schlüssel |
GKEMHVLBZNVZOI-MTATWXBHSA-N |
SMILES |
CNC(=S)C1(CCCCS1=O)C2=CN=CC=C2 |
Isomerische SMILES |
CNC(=S)[C@@]1(CCCCS1=O)C2=CN=CC=C2 |
Kanonische SMILES |
CNC(=S)C1(CCCCS1=O)C2=CN=CC=C2 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
RP 49356; RP-49356; RP49356; Aprikalim; RP 52891; RP-52891; RP-52891; |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
